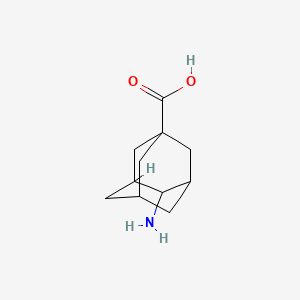

4-Aminoadamantane-1-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related compounds, such as the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, has been described in the literature. These compounds are rigid analogues of γ-aminobutyric acid (GABA) and are synthesized through π route cyclizations to obtain substituted adamantanes. The acetamidoadamantan-2-ones are converted into acetamido-nitriles using tosylmethyl isocyanide and subsequently hydrolyzed to yield the amino acids. One of the isomers is prepared via a stereospecific nitrene insertion reaction . This information suggests that similar synthetic strategies could be applied to the synthesis of 4-aminoadamantane-1-carboxylic acid.

Molecular Structure Analysis

The adamantane framework provides a rigid, three-dimensional structure that can influence the stereochemistry and reactivity of the compound. The synthesis of related compounds, such as diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids, involves controlling the stereochemistry through reactions like the Diels–Alder cycloaddition and oxidative cleavage . Similarly, the synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid is achieved using a chiral glycine equivalent . These approaches highlight the importance of stereochemistry in the synthesis of cyclic amino acids and could be relevant for the molecular structure analysis of 4-aminoadamantane-1-carboxylic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of cyclic amino acids. The use of tosylmethyl isocyanide and nitrene insertion reactions , as well as the alkylation of chiral glycine equivalents , are key steps in the synthesis of these compounds. These reactions could potentially be adapted for the synthesis and functionalization of 4-aminoadamantane-1-carboxylic acid, allowing for the exploration of its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-aminoadamantane-1-carboxylic acid, they do report on the mass spectra of related amino acids and their esters . This information can be useful in deducing the properties of 4-aminoadamantane-1-carboxylic acid, such as its mass, potential fragmentation patterns in mass spectrometry, and its solubility and stability characteristics. The rigid structure of the adamantane core is likely to influence the compound's physical properties, such as melting point and solubility, as well as its chemical properties, including acidity and basicity of the functional groups.

Aplicaciones Científicas De Investigación

1. Synthesis and Biological Activity

A study by Battilocchio et al. (2012) developed a new process for preparing 2-aminoadamantane-2-carboxylic acid, highlighting its biological activity as a transport mediator due to unique physicochemical properties. This process used mesoreactor flow devices to simplify the synthesis, focusing on potentially hazardous reagent combinations and reaction conditions (Battilocchio et al., 2012).

2. Synthesis of Stereoisomers

Black (1982) described synthetic routes for the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, which are rigid analogues of γ-aminobutyric acid. This synthesis expanded on π route cyclisations to obtain different isomers, highlighting the compound's versatility in chemical synthesis (Black, 1982).

3. Inhibitors in Enzymatic Synthesis

Coulter et al. (1974) investigated 1-aminocyclopentane-1-carboxylic acid as a competitive inhibitor in the synthesis of S-adenosyl-L-methionine. They found that this inhibition depends on ring size and is influenced by substituents, indicating its potential use in regulating enzymatic activity (Coulter et al., 1974).

4. Synthesis of Bioactive Peptides

Szcześniak et al. (2016) reported a method for synthesizing α,α-disubstituted α-amino acids, using 2-aminoadamantane-2-carboxylic acid in the creation of bioactive peptides. This method was applied to synthesize inhibitors for clinical trials in cystic fibrosis, showcasing the compound's role in medicinal chemistry (Szcześniak et al., 2016).

5. Role in Antitumor Activity

Sterling et al. (1962) explored the metabolism of 1-aminocyclopentane-1-carboxylicacid in normal and tumor-bearing mice, indicating significant presence in tissues and tumors. This suggests its potential role in cancer research, particularly in understanding drug distribution and metabolism in cancerous tissues (Sterling et al., 1962).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-aminoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9H,1-5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJVRVUWBAQBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610754 | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoadamantane-1-carboxylic acid | |

CAS RN |

1057343-95-9 | |

| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)